molecular formula C8H12N2O2S B11709206 3-{[(1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid

3-{[(1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid

Cat. No.: B11709206
M. Wt: 200.26 g/mol
InChI Key: CAXRPMQZCAVNQR-UHFFFAOYSA-N
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Description

3-{[(1-Methyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid is a sulfur-containing organic compound featuring a pyrazole ring substituted with a methyl group at the 1-position. The pyrazole moiety is connected via a methylene-sulfanyl (-CH2-S-) linker to a propanoic acid group. This structure combines the aromatic heterocyclic properties of pyrazole with the hydrogen-bonding and acidic capabilities of the carboxylic acid, making it a candidate for applications in medicinal chemistry or materials science.

Properties

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

3-[(2-methylpyrazol-3-yl)methylsulfanyl]propanoic acid

InChI

InChI=1S/C8H12N2O2S/c1-10-7(2-4-9-10)6-13-5-3-8(11)12/h2,4H,3,5-6H2,1H3,(H,11,12)

InChI Key

CAXRPMQZCAVNQR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CSCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the pyrazole ring.

    Formation of the Propanoic Acid Moiety:

Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrazole ring or the carboxyl group, potentially leading to the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-{[(1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-{[(1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The sulfanyl group can participate in redox reactions, affecting cellular processes. The propanoic acid moiety can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound is compared to three analogs (Table 1), highlighting key variations:

Table 1: Structural and Functional Comparison of Sulfanyl-Containing Propanoic Acid Derivatives
Compound Name Substituents Molecular Formula CAS No. Potential Applications
3-{[(1-Methyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid (Target) 1-Methylpyrazole C8H12N2O2S Not reported Drug design, agrochemicals
3-[(1-Ethyl-3-methylpyrazol-5-yl)methylthio]propanoic acid 1-Ethyl, 3-methylpyrazole C10H16N2O2S 1170425-67-8 Bioactive intermediate
3-(1-Ethyl-5-sulfamoyl-1H-benzodiazol-2-yl)propanoic acid Benzodiazol ring with ethyl and sulfamoyl groups C12H15N3O4S 847782-00-7 Enzyme inhibition, diagnostics
Famotidine Thiazole ring, sulfamoyl group C8H15N7O2S3 76824-35-6 Histamine H2-receptor antagonist
Key Observations:

Pyrazole vs. Benzodiazol/Thiazole Rings: The target compound and the analog from retain the pyrazole ring, which is known for hydrogen-bonding interactions due to its nitrogen atoms . In contrast, the benzodiazol derivative () and Famotidine () feature larger aromatic systems (benzodiazol/thiazole), enhancing π-π stacking and bioavailability.

The ethyl group in the latter increases lipophilicity, which may enhance membrane permeability . The sulfamoyl group in ’s compound and Famotidine introduces strong hydrogen-bonding and acidic properties, critical for receptor binding in pharmaceuticals .

Sulfanyl Linker :

  • The -CH2-S-CH2- linker in the target compound and ’s analog allows conformational flexibility, while Famotidine’s direct sulfanyl-thiazole linkage enforces rigidity, optimizing target engagement .

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding : The carboxylic acid group in the target compound can form strong hydrogen bonds, influencing crystal packing and solubility. Etter’s graph-set analysis () predicts dimeric carboxylate motifs, common in carboxylic acid crystals .
  • Crystallography : Tools like SHELX () and WinGX () are critical for resolving such structures, particularly for analyzing the pyrazole ring’s planar geometry and sulfanyl linker conformation .

Biological Activity

3-{[(1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its antimicrobial properties, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₃N₃O₂S. It features a pyrazole ring, which is known for its diverse biological activities, and a sulfanyl group that may enhance its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties. It has demonstrated significant activity against various bacterial strains, particularly Gram-positive bacteria. The minimum inhibitory concentrations (MIC) of the compound against Staphylococcus aureus and Enterococcus faecalis were found to be as low as 15.625 µM and 62.5 µM, respectively, indicating potent bactericidal effects .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µM)Mechanism of Action
Staphylococcus aureus15.625Inhibition of protein synthesis
Enterococcus faecalis62.5Disruption of nucleic acid synthesis
Escherichia coliNot tested

The compound's mechanism involves the inhibition of critical bacterial processes such as protein synthesis and nucleic acid production. Research indicates that it may disrupt the biofilm formation in resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA), which is crucial for developing effective treatments against persistent infections .

Case Studies

Case Study 1: Efficacy Against Biofilms
In vitro studies have shown that this compound significantly reduces biofilm formation in MRSA. The biofilm inhibition concentration (MBIC) was reported at approximately 62 µg/mL, demonstrating its potential as a therapeutic agent against biofilm-associated infections .

Case Study 2: Selectivity and Safety Profile
Another study evaluated the selectivity of this compound towards cancer cells over normal cells. The results indicated that it exhibits higher toxicity towards prostate cancer cell lines while showing minimal effects on non-cancerous cells, suggesting a favorable safety profile for potential therapeutic use .

Therapeutic Applications

Given its antimicrobial and anticancer properties, this compound holds promise for several therapeutic applications:

  • Antimicrobial Agent : Potential use in treating bacterial infections, especially those caused by resistant strains.
  • Cancer Therapeutics : As an androgen receptor modulator, it may be useful in managing prostate cancer by inhibiting tumor growth .

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